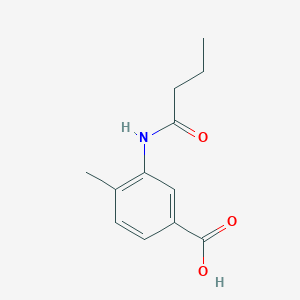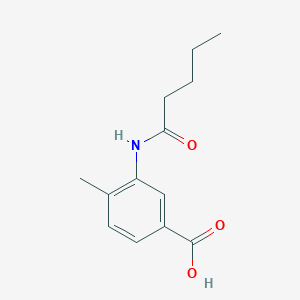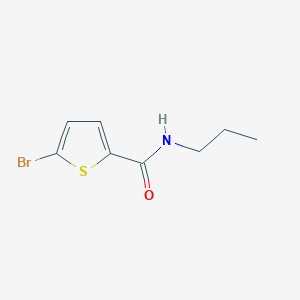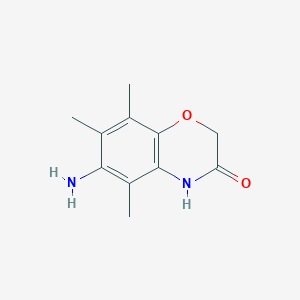![molecular formula C9H13ClFNO B1285170 2-[(4-フルオロベンジル)アミノ]エタノール塩酸塩 CAS No. 1093648-13-5](/img/structure/B1285170.png)
2-[(4-フルオロベンジル)アミノ]エタノール塩酸塩
説明
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride: is a chemical compound with the molecular formula C9H13ClFNO It is a derivative of ethanolamine, where the amino group is substituted with a 4-fluorobenzyl group
科学的研究の応用
Chemistry:
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of (Fluorobenzyl)aminomethylmorpholine salt and mosapride citrate .
Biology and Medicine:
In biological and medical research, this compound is used to study the effects of fluorinated benzylamines on biological systems. It is also investigated for its potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry:
In the industrial sector, 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride is used in the production of pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs) and other chemical products.
生化学分析
Biochemical Properties
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial in the metabolism of ethanol . These interactions can affect the rate of ethanol metabolism and the production of reactive oxygen species, impacting cellular metabolic pathways .
Cellular Effects
The effects of 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NADH and acetyl-CoA levels in cells, which are critical for energy production and metabolic processes . Additionally, it can alter the expression of genes involved in oxidative stress response and detoxification pathways .
Molecular Mechanism
At the molecular level, 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been shown to bind to the active sites of alcohol dehydrogenase and aldehyde dehydrogenase, altering their activity and affecting the overall metabolic flux . These interactions can lead to changes in the levels of metabolites and the activation of downstream signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to its gradual breakdown, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have indicated that it can cause sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been noted, where a specific dosage range results in optimal benefits without adverse effects .
Metabolic Pathways
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride is involved in several metabolic pathways, including those related to ethanol metabolism. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the conversion of ethanol to acetaldehyde and subsequently to acetate . These interactions can affect the levels of NADH and acetyl-CoA, impacting the overall metabolic flux and energy production in cells .
Transport and Distribution
The transport and distribution of 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and gene expression .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 2-aminoethanol. The process can be summarized as follows:
Condensation Reaction: 4-fluorobenzaldehyde (24.8 g, 0.2 mol) is reacted with 2-aminoethanol (15.3 g, 0.25 mol) in methanol (250 ml) at reflux temperature (65°C) for 4 hours.
Reduction Reaction: After the condensation reaction, sodium borohydride (9.2 g, 0.24 mol) is added to the reaction mixture to reduce the intermediate Schiff base to the desired amine.
Industrial Production Methods:
The industrial production of 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 2-[(4-Fluorobenzyl)amino]ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 2-[(4-Fluorobenzyl)amino]ethanol or primary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
作用機序
The mechanism of action of 2-[(4-Fluorobenzyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- **2-[(4-Chlorobenzyl)amino]ethanol
- **2-[(4-Bromobenzyl)amino]ethanol
- **2-[(4-Methylbenzyl)amino]ethanol
Comparison:
2-[(4-Fluorobenzyl)amino]ethanol hydrochloride is unique due to the presence of the fluorine atom in the benzyl group. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as its reactivity, lipophilicity, and interaction with biological targets. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.
特性
IUPAC Name |
2-[(4-fluorophenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDVYUBSXUIGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589485 | |
| Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093648-13-5 | |
| Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Piperazin-1-ylmethyl)phenyl]methanol](/img/structure/B1285097.png)








![4-[(Isobutyrylamino)methyl]benzoic acid](/img/structure/B1285124.png)



